molecular formula C10H13N3 B113298 5-Amino-1-isopropyl-1H-indazole CAS No. 928821-18-5

5-Amino-1-isopropyl-1H-indazole

Cat. No.: B113298
CAS No.: 928821-18-5
M. Wt: 175.23 g/mol
InChI Key: GZEUSNZVGUYGGV-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-indazole: is a heterocyclic compound with the molecular formula C10H13N3 . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of an indazole core substituted with an amino group at the 5-position and an isopropyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzylamine with isopropylamine, followed by reduction and cyclization steps . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-isopropyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1H-Indazole: The parent compound of the indazole family, lacking the amino and isopropyl substitutions.

    5-Aminoindazole: Similar structure but without the isopropyl group.

    1-Isopropyl-1H-indazole: Similar structure but without the amino group.

Uniqueness: 5-Amino-1-isopropyl-1H-indazole is unique due to the presence of both the amino and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

1-propan-2-ylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEUSNZVGUYGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585647
Record name 1-(Propan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928821-18-5
Record name 1-(Propan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-indazol-5-amine
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